An In-depth Technical Guide to 1-Naphthol, 4-amino-, hydrochloride: Properties, Synthesis, and Applications in Research and Drug Development
An In-depth Technical Guide to 1-Naphthol, 4-amino-, hydrochloride: Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthol, 4-amino-, hydrochloride (also known as 4-amino-1-naphthol hydrochloride) is a versatile bifunctional aromatic compound featuring a naphthalene scaffold substituted with both a hydroxyl and an amino group.[1] This unique arrangement of functional groups imparts a rich chemical reactivity, making it a valuable building block in a multitude of synthetic applications, ranging from the production of vibrant azo dyes to the development of novel therapeutic agents.[1][2] Its water and alcohol solubility further enhances its utility in various chemical and biological assays.[3] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of 4-amino-1-naphthol hydrochloride, with a particular focus on its role in medicinal chemistry and drug discovery.
Physicochemical Properties
4-Amino-1-naphthol hydrochloride is typically a crystalline solid, appearing as a white to light beige or gray powder.[1][2] It is important to handle and store this compound with care, as it may be sensitive to light and air.
| Property | Value | Reference(s) |
| CAS Number | 5959-56-8 | [4] |
| Molecular Formula | C₁₀H₉NO·HCl | [4] |
| Molecular Weight | 195.65 g/mol | [4] |
| Appearance | White to light beige/gray powder | [1][2] |
| Melting Point | 273 °C (decomposes) | [4] |
| Solubility | Soluble in water and alcohol | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, bases, and mineral acids. May be light or air-sensitive. | [5] |
Synthesis of 1-Naphthol, 4-amino-, hydrochloride
The synthesis of 4-amino-1-naphthol hydrochloride is most commonly achieved through a two-step process starting from α-naphthol. This well-established method involves an initial azo coupling reaction followed by a reduction step.[1]
Reaction Pathway
Caption: Synthesis of 4-amino-1-naphthol hydrochloride from α-naphthol.
Detailed Experimental Protocol: Synthesis from α-Naphthol
This protocol is adapted from established methods and provides a reliable route to high-purity 4-amino-1-naphthol hydrochloride.[1]
Materials:
-
α-Naphthol
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a suitable vessel, dissolve aniline in a mixture of concentrated hydrochloric acid and water, then cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with constant stirring.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution.
-
-
Azo Coupling:
-
Dissolve α-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the α-naphthoxide solution to 0-5 °C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution to the α-naphthoxide solution with vigorous stirring. An immediate precipitation of the brightly colored benzeneazo-α-naphthol (azo dye) should be observed.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitated azo dye by vacuum filtration and wash it with cold water.
-
-
Reduction to 4-Amino-1-naphthol:
-
Dissolve the moist benzeneazo-α-naphthol in a 10% aqueous sodium hydroxide solution.
-
To this deep-red solution, add sodium hydrosulfite portion-wise with stirring. The color of the solution will change as the azo group is reduced.
-
-
Isolation and Purification:
-
To remove any insoluble impurities, it is recommended to pass steam through the reaction mixture for approximately 45 minutes, followed by hot filtration.
-
Cool the filtrate to 25 °C and add concentrated hydrochloric acid with stirring to precipitate 4-amino-1-naphthol hydrochloride as a light gray solid.[1]
-
Collect the product by filtration, wash with a 1:1 solution of hydrochloric acid and water, and dry.
-
The typical yield for this process is between 65-74%.[1]
-
Applications in Research and Development
The dual reactivity of the amino and hydroxyl groups makes 4-amino-1-naphthol hydrochloride a valuable scaffold for the synthesis of a diverse array of molecules with applications in various fields.
Precursor for Azo Dyes
The amino group of 4-amino-1-naphthol hydrochloride can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. Alternatively, it can act as the coupling component for other diazonium salts.[1] These dyes have found applications in the textile and printing industries.
Medicinal Chemistry and Drug Development
The 4-amino-1-naphthol scaffold is a privileged structure in medicinal chemistry, serving as a starting point for the synthesis of various biologically active compounds.
-
Analgesic and Anti-inflammatory Agents: This compound is utilized in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.[6]
-
Anticancer Agents: Derivatives of aminonaphthols have shown promising anticancer activity. For instance, certain [(disubstituted amino)(5-substituted 2-phenyl-1H-indol-3-yl)methyl]naphthalene-ols have exhibited significant cell lysis against human adenocarcinoma mammary gland (MDA-MB-231) cell lines.[7] Furthermore, anilino-1,4-naphthoquinones, which can be synthesized from related naphthoquinone precursors, have been identified as potent EGFR tyrosine kinase inhibitors.[8]
-
Antimicrobial and Antitubercular Agents: Novel aminonaphthol derivatives incorporated with indole moieties have demonstrated excellent antimicrobial activities with low minimum inhibitory concentrations (MIC) against tested strains.[7] Some of these compounds also exhibit promising antitubercular activity.[7]
-
Antioxidant Properties: The phenolic hydroxyl group in the 4-amino-1-naphthol structure suggests potential antioxidant activity. Indeed, various derivatives have been synthesized and evaluated for their radical scavenging and ferric ion reducing antioxidant power.[7]
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on 4-amino-1-naphthol derivatives are still emerging, preliminary findings suggest that modifications at both the amino and hydroxyl groups, as well as substitutions on the naphthalene ring, can significantly influence biological activity. For example, in a series of aminonaphthols incorporated with indole derivatives, the nature and position of substituents on the indole and amine moieties were found to be critical for their antioxidant, antimicrobial, and anticancer activities.[7]
Analytical Chemistry and Biotechnology
4-Amino-1-naphthol hydrochloride and its derivatives are employed in various analytical and biotechnological applications.
-
Colorimetric Assays: It is used as a reagent in colorimetric assays for the detection of certain metal ions.[9] A related compound, 1-amino-2-naphthol-4-sulfonic acid, is a key component of the Fiske-Subbarow reagent for the colorimetric determination of phosphate. While not a direct application of the title compound, this highlights the utility of the aminonaphthol scaffold in such assays.
-
Protein Detection: In biochemistry, it is used as a reagent for the detection of proteins, aiding in protein analysis and characterization.[9] A similar compound, 4-chloro-1-naphthol, is a widely used chromogenic substrate for horseradish peroxidase (HRP) in Western blotting and immunohistochemistry, producing a blue-purple precipitate.[10]
Experimental Workflow: General Protocol for Colorimetric Detection in Western Blotting (using a related substrate, 4-Chloro-1-Naphthol)
Caption: General workflow for Western blotting using a chromogenic substrate.
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic data of 4-amino-1-naphthol hydrochloride is crucial for its identification and for monitoring reactions in which it is a reactant or product.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ typically shows characteristic signals for the aromatic protons on the naphthalene ring, as well as exchangeable protons for the hydroxyl and amino groups.[11]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the ten carbon atoms of the naphthalene ring.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, as well as C-H and C=C stretching vibrations of the aromatic ring.[2]
-
Mass Spectrometry: Mass spectrometry data can be used to confirm the molecular weight of the compound.[2]
Safety and Handling
4-Amino-1-naphthol hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Wear protective gloves/eye protection/face protection (P280).[4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[4]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
1-Naphthol, 4-amino-, hydrochloride is a compound of significant interest to researchers and scientists in both academia and industry. Its versatile chemical nature makes it a valuable precursor for the synthesis of a wide range of compounds, from dyes to complex, biologically active molecules. For professionals in drug development, the 4-amino-1-naphthol scaffold represents a promising starting point for the design and synthesis of novel therapeutics targeting a variety of diseases. A thorough understanding of its chemical properties, synthetic routes, and applications, as outlined in this guide, is essential for harnessing its full potential in research and development.
References
-
The Role of 4-Amino-1-naphthol Hydrochloride as a Synthetic Precursor: An In-depth Technical Guide - Benchchem.
-
4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem.
-
4-Amino-1-naphthol technical grade, 90 5959-56-8 - Sigma-Aldrich.
-
Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives.
-
A0366 4-Amino-1-naphthol Hydrochloride Solvent - 1H-NMR.
-
4-Amino-1-naphthol hydrochloride – Chem-Impex.
-
4-Amino-1-naphthol hydrochloride(5959-56-8) 1H NMR spectrum - ChemicalBook.
-
CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride - CymitQuimica.
-
Protocol for colorimetric analysis of phosphate.
-
Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol.
-
The Colorimetric Determination of Total Phosphorous in Plant Solutions.
-
Application Notes and Protocols: 4-Chloro-1-Naphthol (4-CN) Developing - Benchchem.
-
Application Notes and Protocols for 4-Chloro-1-Naphthol (4-CN) in Western Blotting - Benchchem.
-
Western Blot Protocol.
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC.
-
Heteroaromatization with 4-Phenyldiazenyl-1-naphthol. Part IV: Synthesis of Some New Heterocyclic Compounds with Potential Biological Activity - PubMed.
-
Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone - JOCPR.
-
Phosphate.
-
Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol.
-
SAFETY DATA SHEET - ThermoFisher.
-
4-Aryl-4H-naphthopyrans derivatives: One-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities.
-
4-Amino-1-naphthol hydrochloride | 5959-56-8 - J&K Scientific.
-
4-Amino-1-naphthol hydrochloride technical grade, 90% - Sigma-Aldrich.
-
Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - ResearchGate.
-
Determination of Phosphate Concentration in Soil - University of Canterbury.
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI.
-
A naphthol-based highly selective fluorescence turn-on and reversible sensor for Al(III) ion.
-
4-Amino-1-naphthol hydrochloride | 5959-56-8 - ChemicalBook.
-
4-Amino-1-naphthol hydrochloride, tech. 90% 25 g | Buy Online | Thermo Scientific Chemicals - ThermoFisher.
-
The Colorimetric Determination of Total Phosphorous in Plant Solutions - ResearchGate.
-
Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC.
-
4-Amino-1-naphthol hydrochloride, 90%, technical 5 g | Buy Online | Thermo Scientific Acros.
-
A naphthol‐based fluorescence turn‐on sensor for detecting Ga(III) and its application to test strips | Request PDF - ResearchGate.
-
The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection.
-
4-Amino-1-naphthol hydrochloride synthesis - ChemicalBook.
-
4-Amino-1-naphthol technical grade, 90 5959-56-8 - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride [cymitquimica.com]
- 4. 4-氨基-1-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5959-56-8 Cas No. | 4-Amino-1-naphthol hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
